molecular formula C23H28N4O5 B2786668 N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHYL]-N'-(3-METHOXYPHENYL)ETHANEDIAMIDE CAS No. 896340-44-6

N-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYLPIPERAZIN-1-YL)ETHYL]-N'-(3-METHOXYPHENYL)ETHANEDIAMIDE

Cat. No.: B2786668
CAS No.: 896340-44-6
M. Wt: 440.5
InChI Key: UXUIEOPNGYBGJG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of reagents such as benzodioxole, piperazine, and methoxyphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-26-8-10-27(11-9-26)19(16-6-7-20-21(12-16)32-15-31-20)14-24-22(28)23(29)25-17-4-3-5-18(13-17)30-2/h3-7,12-13,19H,8-11,14-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUIEOPNGYBGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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